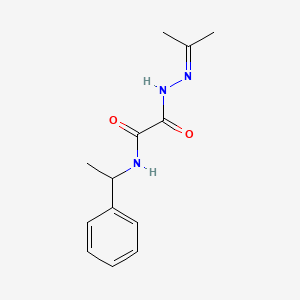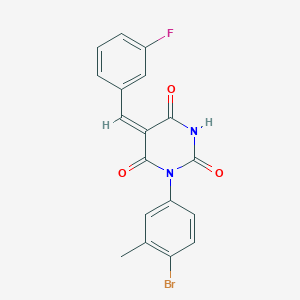
(5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a fluorobenzylidene moiety attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from simple precursors such as urea and β-diketones, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The bromine, methyl, and fluorobenzylidene groups are introduced through electrophilic substitution reactions, often using reagents like bromine, methyl iodide, and fluorobenzaldehyde.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where pyrimidine analogs are known to be effective.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- (5E)-1-(4-chloro-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-bromo-3-methylphenyl)-5-(3-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-bromo-3-methylphenyl)-5-(3-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of substituents, which can impart distinct chemical and biological properties
属性
IUPAC Name |
(5E)-1-(4-bromo-3-methylphenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O3/c1-10-7-13(5-6-15(10)19)22-17(24)14(16(23)21-18(22)25)9-11-3-2-4-12(20)8-11/h2-9H,1H3,(H,21,23,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTLDFDMCDQGMO-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)C(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)F)/C(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
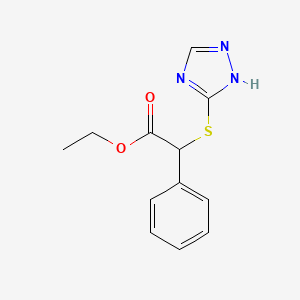
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5165659.png)
![11-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5165660.png)
![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid](/img/structure/B5165666.png)
![2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B5165669.png)
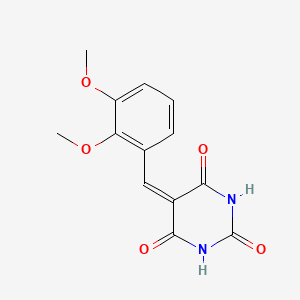
![METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE](/img/structure/B5165678.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1H-indazol-6-amine](/img/structure/B5165684.png)
![5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5165707.png)
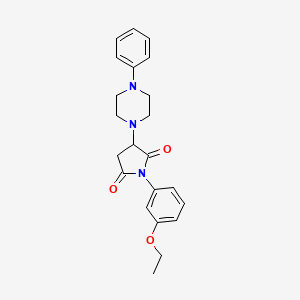
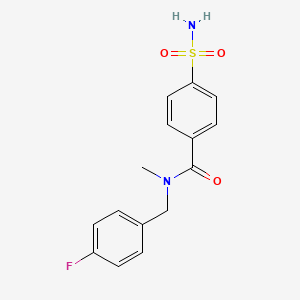
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5165742.png)
![4-{5-[2-(4-Methoxybenzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B5165749.png)
